1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one class, a scaffold known for its pharmacological versatility, including antimicrobial and anti-inflammatory activities . Its structure features a butyl group at position 1, a 3-chlorobenzenesulfonyl moiety at position 3, a fluorine atom at position 6, and a 4-methylpiperazinyl group at position 7. These substituents collectively influence its physicochemical properties, synthetic accessibility, and biological interactions.
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O3S/c1-3-4-8-29-16-23(33(31,32)18-7-5-6-17(25)13-18)24(30)19-14-20(26)22(15-21(19)29)28-11-9-27(2)10-12-28/h5-7,13-16H,3-4,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGMMRARNNIWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester.
Introduction of Substituents: The butyl, chlorobenzenesulfonyl, fluoro, and methylpiperazinyl groups are introduced through various substitution reactions. These steps may involve reagents such as butyl bromide, chlorobenzenesulfonyl chloride, and fluoroaniline.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions, often using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be carried out in batch reactors or continuous flow systems.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone core or the substituents.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics or other therapeutic agents.
Industry: May be used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with bacterial enzymes or DNA, similar to other quinolones. It may inhibit DNA gyrase or topoisomerase IV, leading to disruption of DNA replication and cell death.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Analysis
Key structural variations among similar compounds are summarized below:
Table 1: Substituent Profiles of Selected 1,4-Dihydroquinolin-4-one Derivatives
*Calculated based on formula.
Key Observations:
Alkyl chains (e.g., butyl, pentyl) are commonly used to modulate lipophilicity .
R3 (Position 3):
- The 3-chlorobenzenesulfonyl group in the target compound differs from aroyl derivatives (e.g., naphthalene-1-carbonyl in Compound 80) . Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance stability and influence receptor binding .
R7 (Position 7): The 4-methylpiperazinyl group is a distinguishing feature. Piperazine derivatives are known to improve aqueous solubility and bioavailability compared to diethylamino () or piperidinyl () groups .
Comparison with Aroyl Derivatives
Antimicrobial Potential
- highlights that 3-acyl-1,4-dihydroquinolin-4-one derivatives (e.g., APDQ230122) target peptidoglycan biosynthesis in Streptococcus pneumoniae .
- The target compound’s 3-chlorobenzenesulfonyl group may enhance interactions with bacterial enzymes due to its electron-withdrawing nature, though this requires empirical validation.
Role of the 4-Methylpiperazinyl Group
- Piperazine derivatives often exhibit improved pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to diethylamino or morpholino groups .
- This moiety may broaden the compound’s therapeutic spectrum or reduce toxicity.
Physicochemical Properties
Table 2: Estimated Properties of the Target Compound vs. Analogs
| Property | Target Compound | Compound | Compound 80 () |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~4.1 | ~2.8 |
| Solubility (mg/mL) | Moderate | Low | Moderate |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
- The 4-methylpiperazinyl group likely reduces LogP and enhances solubility compared to ’s diethylamino group.
Biological Activity
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Its complex structure, characterized by various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 435.98 g/mol. The presence of a butyl group, chlorobenzenesulfonyl moiety, and a fluorine atom contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClFN2O3S |
| Molecular Weight | 435.98 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892758-50-8 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, including those related to cancer cell proliferation and microbial resistance.
- Receptor Interaction : It could interact with specific cellular receptors, influencing various signal transduction pathways critical for cell survival and function.
- Nucleic Acid Interaction : The compound might also bind to DNA or RNA, potentially affecting gene expression and replication processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities against various pathogens. For instance, studies have shown that related quinoline derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The quinoline scaffold is well-known for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further investigation is required to elucidate its efficacy against different cancer types.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Efficacy : A study demonstrated that quinoline derivatives significantly reduced bacterial load in biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa after treatment with the compound .
- Anticancer Effects : Research on analogous compounds has shown promise in inhibiting tumor growth in vitro and in vivo models, indicating potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
